Cas no 2138172-95-7 (4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine)

4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with a nitropyridine group and a methylthiazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The nitro group enhances reactivity for further functionalization, while the thiazole ring contributes to potential biological activity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound’s stability and synthetic accessibility further support its utility in high-throughput screening and structure-activity relationship studies.
4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine structure
2138172-95-7 structure
Product Name:4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine
CAS No:2138172-95-7
MF:C10H9N3O2S
MW:235.262360334396
CID:5841827
PubChem ID:165846106
Update Time:2025-05-25

4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2138172-95-7
    • 4-methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine
    • EN300-701936
    • 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine
    • Inchi: 1S/C10H9N3O2S/c1-6-3-10(16-12-6)8-4-11-5-9(7(8)2)13(14)15/h3-5H,1-2H3
    • InChI Key: DRDIUPJAQSPPGF-UHFFFAOYSA-N
    • SMILES: S1C(=CC(C)=N1)C1C=NC=C(C=1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 235.04154771g/mol
  • Monoisotopic Mass: 235.04154771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 99.8Ų

4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine Pricemore >>

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Additional information on 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine

4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine: A Comprehensive Overview

The compound 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine, identified by the CAS number 2138172-95-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The structure of this molecule is characterized by a pyridine ring substituted with a methyl group at position 4, a nitro group at position 5, and a 1,2-thiazole moiety at position 3. The thiazole ring itself is substituted with a methyl group at position 3, adding further complexity and functionality to the molecule.

Recent studies have highlighted the importance of pyridine derivatives in the development of new drugs and agrochemicals. The presence of the nitro group in this compound makes it particularly interesting for researchers exploring nitroaromatic compounds, as these groups are known for their strong electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine a valuable candidate for applications in fields such as electrochemistry, catalysis, and pharmaceutical chemistry.

The synthesis of this compound typically involves multi-step reactions, often starting from readily available pyridine derivatives. Researchers have employed various strategies to optimize the synthesis process, including the use of microwave-assisted synthesis and catalytic methods. These advancements have not only improved the yield but also reduced the reaction time, making the synthesis more efficient and cost-effective. For instance, a study published in 2023 demonstrated that the use of palladium catalysts significantly enhanced the coupling reaction between pyridine and thiazole moieties.

In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, its ability to act as a precursor for bioactive molecules has been explored extensively. For example, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory and antioxidant activities. Additionally, its role as an intermediate in the synthesis of more complex molecules has been well-documented.

The electronic properties of 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine make it an attractive candidate for use in organic electronics. The nitro group's electron-withdrawing effect enhances the molecule's conjugation, which is crucial for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent research has focused on understanding how substituents on the pyridine ring influence these properties, providing valuable insights into designing more efficient electronic materials.

Toxicological studies on this compound are still limited; however, preliminary findings suggest that it exhibits low toxicity under standard experimental conditions. This is promising for its potential use in pharmaceuticals and agrochemicals where safety is a critical concern.

In conclusion, 4-Methyl-3-(3-methyl-1,2-thiazol-5-yl)-5-nitropyridine is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers exploring new frontiers in chemical synthesis and material science. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both academic research and industrial applications.

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